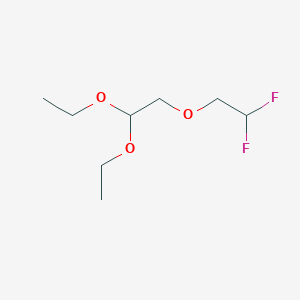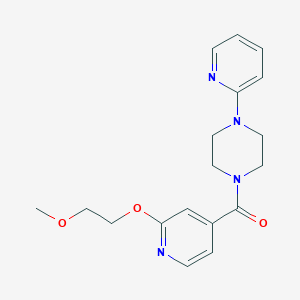![molecular formula C17H16FN5O B2496485 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034545-47-4](/img/structure/B2496485.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds with complex structures involving pyrazole and pyrazine rings often requires multi-step reactions, utilizing various synthesis techniques to achieve the desired product. For example, the synthesis and characterization of related compounds have been described, highlighting methods like the Dimroth rearrangement and utilizing specific catalysts for improved yields and selectivity (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using X-ray diffraction, allowing for the precise determination of bond lengths, angles, and overall molecular geometry. For instance, structural and spectroscopic studies provide detailed insights into the geometry and electronic structure, emphasizing the non-planar nature and specific symmetry points of similar molecules (Dhonnar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include functionalization, coupling, and other transformations critical for synthesizing target molecules with desired properties. The reactivity of these compounds often depends on the substitution pattern and the presence of functional groups that can participate in various chemical reactions (Doherty et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the molecular structure. These properties are essential for understanding the compound's behavior in different environments and for applications in material science and pharmaceutical formulation (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the compound's applications in synthesis and as potential intermediates in the production of more complex molecules. Studies on related compounds have explored their spectroscopic properties, reactivity towards specific reagents, and the effects of structural modifications on their chemical behavior (Wang et al., 2015).
科学的研究の応用
Formulation Development for Poorly Soluble Compounds
In the development of a suitable formulation for early toxicology and clinical studies, a compound structurally related to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone, identified as Compound A, was investigated. This research aimed at increasing in vivo exposure for poorly water-soluble compounds by preventing or delaying precipitation from solution upon dilution with water. A solubilized, precipitation-resistant formulation was found to achieve the highest plasma concentrations in various species, highlighting the importance of such formulations for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Antimicrobial and Anticancer Activities
A series of novel pyrazole derivatives, including structures with elements similar to the compound , demonstrated significant antimicrobial and anticancer activities. This study synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their in vitro activities. Among these, some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Structural Characterization
The synthesis and crystal structure of a compound closely related to the target chemical, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, were explored. This study provides insights into the synthesis process and structural characterization of pyrazole derivatives, contributing to the understanding of their chemical properties and potential applications in scientific research (Cao et al., 2010).
Anti-inflammatory Activity of Pyrazole Derivatives
Research on novel pyrazole derivatives of gallic acid revealed their potential for anti-inflammatory applications. By synthesizing a new series of compounds and evaluating their in vivo anti-inflammatory activity, this study highlighted the therapeutic potential of such compounds, which share a core structure with the compound of interest (Arunkumar et al., 2009).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been studied for their potential biomedical applications . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrazines can interact with their targets through various mechanisms, such as nucleophilic addition and intramolecular cyclization . The specific interaction of this compound with its targets would depend on the nature of the targets and the biochemical environment.
Biochemical Pathways
Compounds of the pyrazolo[1,5-a]pyrazine class have been known to participate in various biochemical pathways, including carbon-carbon bond-forming reactions . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Result of Action
Compounds of the pyrazolo[1,5-a]pyrazine class have been known to cause various cellular effects, depending on their targets and the nature of their interactions . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the catalytic activity of certain compounds has been investigated in specific environments . .
特性
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-21-16(10-15(20-21)12-2-4-13(18)5-3-12)17(24)22-8-9-23-14(11-22)6-7-19-23/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZSQCTYDIKPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)


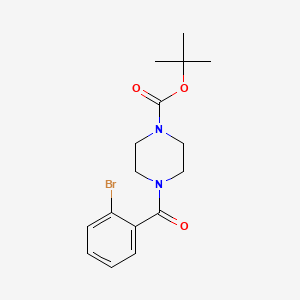


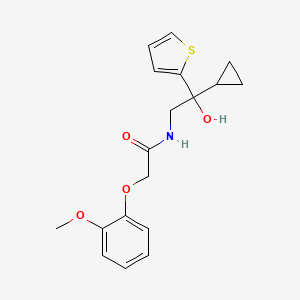
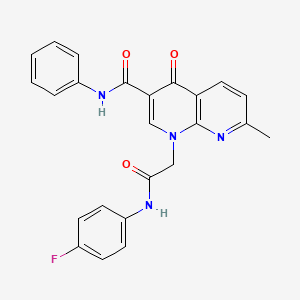
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
